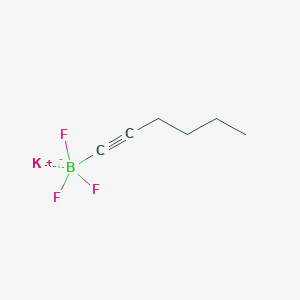

1-己炔基三氟硼酸钾

描述

Potassium 1-hexynyltrifluoroborate (C6H9BF3K) is an organoboron compound . It is widely used in organic chemistry as a synthetic intermediate.

Synthesis Analysis

The synthesis of Potassium 1-hexynyltrifluoroborate can be achieved through the reaction of 1-alkynes with boron trifluoride diethyl etherate (BF3.OEt2), potassium carbonate (K2CO3) .Molecular Structure Analysis

The molecular structure of Potassium 1-hexynyltrifluoroborate consists of a hexynyl group (C#CCCCC) attached to a boron atom, which is further connected to three fluorine atoms and a potassium atom . The molecular weight is 188.04 g/mol .Chemical Reactions Analysis

Potassium 1-hexynyltrifluoroborate undergoes chemoselective amide-forming ligations with hydroxylamines . Under aqueous, acidic conditions these ligations can proceed rapidly .Physical And Chemical Properties Analysis

Potassium 1-hexynyltrifluoroborate is a white to light yellow crystalline solid. It is soluble in polar solvents such as DMSO, DMF, and methanol. It has a melting point of 173-177 °C.科学研究应用

1. 用立体定向交叉偶联

1-(烷氧基/酰氧基)烷基三氟硼酸钾,包括 1-己炔基三氟硼酸钾等化合物,已用于立体定向交叉偶联反应中。这些化合物通过醛的铜催化二硼化合成,然后转化为 1-(羟基)烷基三氟硼酸钾。它们用于与芳基和杂芳基氯化物的钯催化的铃木-宫浦反应中,在避免 β-氢消除途径的同时,能够生产受保护的仲醇。使用苄基保护基团对于通过芳烃与金属中心的配位来稳定二有机钯中间体至关重要,从而保持完全保留立体化学 (莫兰德和维斯涅夫斯基,2012).

2. 非对映选择性共轭芳基化

芳氧甲基三氟硼酸钾,包括 1-己炔基三氟硼酸钾在内的一类化合物,用于非对映选择性共轭芳基化中。它们在手性二烯-铑催化剂的存在下与 α,β-不饱和羰基化合物反应,导致高对映选择性和高收率。人们认为该反应通过芳氧甲基-铑中间体到 2-甲氧基芳基-铑的 1,4-Rh 转移进行,证明了这些化合物在有机合成中具有多功能性和合成实用性 (明和林,2016).

3. 钯催化交叉偶联反应

在钯催化的交叉偶联反应中,1-己炔基三氟硼酸钾等烷基三氟硼酸钾已被有效使用。这些反应涉及烷基三氟硼酸钾与芳基卤代物或三氟甲磺酸酯的偶联,产率从中等至极好。这些烷基三氟硼酸钾的空气和水分稳定性使其在组合化学中的应用特别有利,因为它们可以无限期地储存而不会降解 (莫兰德、卡托纳和马赫鲁希,2002).

作用机制

Target of Action

Potassium 1-hexynyltrifluoroborate is a type of organotrifluoroborate, which are known to be versatile reagents in organic synthesis . They are often used as catalysts in the synthesis of organic metal compounds, organic anions, and chelating ligands . The primary targets of Potassium 1-hexynyltrifluoroborate are therefore the reactant molecules in these synthesis reactions.

Mode of Action

They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .

Biochemical Pathways

The exact biochemical pathways affected by Potassium 1-hexynyltrifluoroborate depend on the specific synthesis reactions in which it is used. In general, organotrifluoroborates are involved in both carbon-carbon and carbon-heteroatom bond-forming processes . They have been used in a variety of synthetic methods development, including cross-coupling and other carbon-carbon bond-forming processes .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to be stable and non-volatile, which could impact its bioavailability if it were to be used in a biological context .

Result of Action

The result of Potassium 1-hexynyltrifluoroborate’s action is the formation of new organic compounds through the synthesis reactions it catalyzes. These can include organic metal compounds, organic anions, and chelating ligands .

Action Environment

The action of Potassium 1-hexynyltrifluoroborate can be influenced by various environmental factors. For example, it is known that organotrifluoroborates can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . Therefore, the pH of the reaction environment can influence the rate of this hydrolysis and thus the efficacy of the compound’s action. Additionally, the compound’s stability may be affected by exposure to certain substances, such as oxidizing agents or acids .

安全和危害

未来方向

Potassium 1-hexynyltrifluoroborate is a versatile reagent used in organic synthesis. It is commonly used in the synthesis of organic metal compounds, organic anions, and chelating ligands . The future directions of this compound could involve its use in new synthetic methodologies and applications in medicinal chemistry and materials science.

生化分析

Biochemical Properties

Potassium 1-hexynyltrifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . These interactions often involve the formation of covalent bonds between the compound and the target biomolecules, facilitating the modification and study of proteins and other macromolecules.

Cellular Effects

Potassium 1-hexynyltrifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor-associated macrophages, high potassium levels can shape macrophage polarization and influence their anti-tumor capacity . Although specific studies on Potassium 1-hexynyltrifluoroborate are limited, its role in modulating cellular functions through similar mechanisms is plausible.

Molecular Mechanism

The molecular mechanism of Potassium 1-hexynyltrifluoroborate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and cellular behavior. For instance, potassium ions are known to play a crucial role in maintaining cellular homeostasis and signaling, which can be influenced by compounds like Potassium 1-hexynyltrifluoroborate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 1-hexynyltrifluoroborate can change over time. The compound is known for its stability, but its long-term effects on cellular function need to be studied further . Degradation and stability studies are essential to understand how the compound behaves over extended periods and its potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of Potassium 1-hexynyltrifluoroborate can vary with different dosages in animal models. High doses of potassium compounds have been shown to influence various physiological processes, including enzyme activity and cellular metabolism . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research.

Metabolic Pathways

Potassium 1-hexynyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Potassium 1-hexynyltrifluoroborate within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.

Subcellular Localization

Potassium 1-hexynyltrifluoroborate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for studying its activity and function within different cellular contexts.

属性

IUPAC Name |

potassium;trifluoro(hex-1-ynyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIWEDIHUKYZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635601 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244301-59-5 | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoro(hex-1-yn-1-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

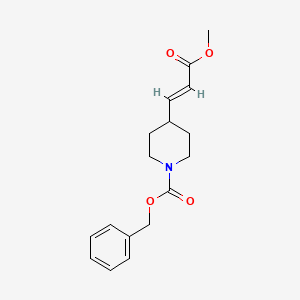

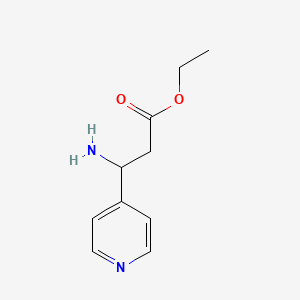

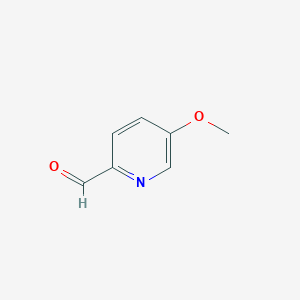

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)

![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)